O-Desmethyl Diltiazem Hydrochloride
Description
O-Desmethyl Diltiazem Hydrochloride (CAS: 142926-07-6) is a pharmacologically relevant metabolite and impurity of Diltiazem Hydrochloride, a calcium channel blocker used to treat hypertension and angina. Structurally, it is derived from Diltiazem Hydrochloride via O-demethylation at the methoxy group on the benzothiazepine ring system. Its molecular formula is C₂₁H₂₅ClN₂O₄S (molecular weight: 436.95 g/mol), and it is characterized by the IUPAC name: (2S,3S)-5-(2-(dimethylamino)ethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate hydrochloride . The compound is typically stored at -20°C and has a purity >95% (HPLC), making it suitable for analytical and research purposes .
Properties
Molecular Formula |
C21H25ClN2O4S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1 |
InChI Key |
ZNPGBHQQNJBDCH-FDOHDBATSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Desmethyl Diltiazem Hydrochloride can be synthesized through the demethylation of Diltiazem. The reaction typically involves the use of oxidizing agents such as N-oxide or peracids under controlled conditions to selectively remove the methyl group from the parent compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors designed to handle the required reaction conditions. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Diltiazem Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-oxide and peracids.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions typically require nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
O-Desmethyl Diltiazem Hydrochloride is extensively studied in scientific research due to its role as a metabolite of Diltiazem. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways.
Biology: Investigated for its effects on cellular processes and potential biological activities.
Medicine: Studied for its pharmacokinetic properties and impact on the efficacy and safety of Diltiazem.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
O-Desmethyl Diltiazem Hydrochloride exerts its effects by interacting with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of blood pressure and heart rate.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison of Diltiazem Derivatives
Analytical and Stability Profiles
- Degradation Kinetics: Desacetyl Diltiazem Hydrochloride degrades faster than Diltiazem Hydrochloride under stress conditions (e.g., acidic/alkaline hydrolysis), with a 2.5-fold higher degradation rate .
- Detection Methods :
Pharmacokinetic and Metabolic Insights
- Bioavailability : Transdermal administration of Diltiazem Hydrochloride increases systemic exposure (5-fold higher AUC vs. oral) , but metabolite profiles (including O-Desmethyl) remain unquantified in the evidence.
- Metabolic Pathways: Diltiazem Hydrochloride: Primarily metabolized via CYP3A4 to Desacetyl and O-Desmethyl derivatives .
Key Research Findings
Structural-Activity Relationship : Demethylation or deacetylation reduces calcium channel blocking activity. For example, Deacetyl-O-demethyl Diltiazem Hydrochloride is pharmacologically inactive .
Analytical Differentiation : HPLC reliably distinguishes O-Desmethyl and Desacetyl metabolites from the parent drug, critical for impurity profiling .
Stability Implications : The instability of Desacetyl Diltiazem Hydrochloride under stress conditions necessitates stringent storage protocols for formulations .
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